molecular formula C20H23ClN2O4S2 B2908733 2-(4-((4-Chlorophenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 923095-22-1

2-(4-((4-Chlorophenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2908733
CAS No.: 923095-22-1
M. Wt: 454.98
InChI Key: MWRSMLBFQACIGB-UHFFFAOYSA-N
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Description

This compound features a tetrahydrobenzo[b]thiophene core substituted with a 4-chlorophenyl sulfonyl butanamido group at position 2, a methyl group at position 6, and a carboxamide moiety at position 2. The sulfonyl group confers strong electron-withdrawing properties, while the carboxamide and methyl groups influence solubility and steric interactions.

Properties

IUPAC Name

2-[4-(4-chlorophenyl)sulfonylbutanoylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O4S2/c1-12-4-9-15-16(11-12)28-20(18(15)19(22)25)23-17(24)3-2-10-29(26,27)14-7-5-13(21)6-8-14/h5-8,12H,2-4,9-11H2,1H3,(H2,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWRSMLBFQACIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-Chlorophenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Tetrahydrobenzo[b]thiophene Core: This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step often involves a nucleophilic substitution reaction where a chlorophenyl group is introduced to the core structure.

    Sulfonylation: The sulfonyl group is introduced via a sulfonyl chloride reagent in the presence of a base.

    Amidation: The final step involves the formation of the amide bond through a reaction between the sulfonylated intermediate and a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-Chlorophenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 2-(4-((4-Chlorophenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

The compound’s potential medicinal properties are of significant interest. It may be investigated for its efficacy in treating various diseases, including cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-((4-Chlorophenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Core Structure Key Substituents Functional Groups Molecular Weight (g/mol)
2-(4-((4-Chlorophenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (Target) Tetrahydrobenzo[b]thiophene 4-Chlorophenyl sulfonyl butanamido, methyl, carboxamide Sulfonyl, amide, carboxamide ~495.0 (estimated)
Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (6o) Tetrahydrobenzo[b]thiophene Ethoxy, 4-hydroxyphenyl, ester Ester, hydroxyl, ketone 390.14 (reported)
2-[({[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide Tetrahydrobenzo[b]thiophene Pyrimidinyl sulfanyl acetyl, trifluoromethyl Thioether, trifluoromethyl, pyrimidine ~522.5 (estimated)

Key Differences and Implications

Substituent Electronic Effects

  • Compound 6o : The 4-hydroxyphenyl group introduces polarity and hydrogen-bonding capacity, contrasting with the hydrophobic chlorophenyl group in the target.
  • Compound in : The trifluoromethyl group increases lipophilicity and metabolic stability, while the pyrimidinyl sulfanyl moiety may enable π-π stacking interactions.

Functional Group Reactivity

  • The ester group in 6o is prone to hydrolysis compared to the carboxamide in the target compound, suggesting differences in metabolic pathways.
  • The sulfonyl group in the target compound may confer stronger hydrogen-bond acceptor capacity than the thioether in ’s compound .

Biological Activity

The compound 2-(4-((4-Chlorophenyl)sulfonyl)butanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a derivative of tetrahydrobenzo[b]thiophene and has garnered attention due to its potential biological activities, particularly in antibacterial and anticancer applications. This article aims to synthesize existing research findings on the biological activity of this compound, including its mechanisms of action and efficacy against various pathogens.

Chemical Structure and Properties

The molecular formula of the compound is C20H21ClN2O3S2C_{20}H_{21}ClN_{2}O_{3}S_{2} with a molecular weight of 437.0 g/mol . The structure includes a chlorophenyl sulfonyl group and a tetrahydrobenzo[b]thiophene core, which are significant for its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of similar tetrahydrobenzothiophene derivatives. For instance, a series of synthesized compounds demonstrated significant inhibitory effects against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli0.64 – 19.92 μM
P. aeruginosa0.72 – 45.30 μM
Salmonella0.54 – 90.58 μM
S. aureus1.11 – 99.92 μM

Among these, a derivative showed an MIC of 1.11 μM against E. coli , indicating potent antibacterial activity . The mechanism appears to involve disruption of bacterial cell wall synthesis or function, although specific pathways remain to be fully elucidated.

Anticancer Activity

In addition to antibacterial properties, compounds structurally related to the target compound have been investigated for anticancer effects. Studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

Case Studies

  • Antibacterial Evaluation : In a comparative study with established antibiotics such as ciprofloxacin and gentamicin, several tetrahydrobenzothiophene derivatives exhibited superior antibacterial activity against resistant strains of bacteria . This highlights the potential for developing new antibiotics based on this scaffold.
  • Mechanistic Insights : Research has indicated that certain derivatives can modulate the Type III secretion system (T3SS) in pathogenic bacteria, reducing virulence factor secretion and enhancing host defense mechanisms . This suggests a dual role in both direct antibacterial action and immune modulation.

Future Directions

The promising biological activity of This compound warrants further investigation into its pharmacodynamics and pharmacokinetics. Future research should focus on:

  • In vivo studies to assess efficacy in animal models.
  • Mechanistic studies to elucidate specific pathways affected by the compound.
  • Structure-activity relationship (SAR) analyses to optimize potency and selectivity.

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